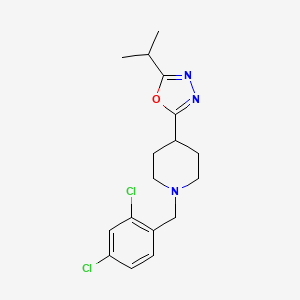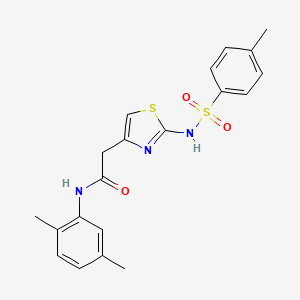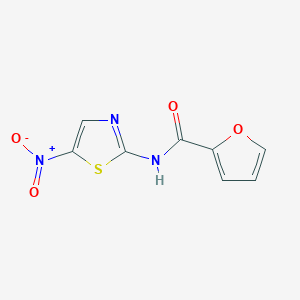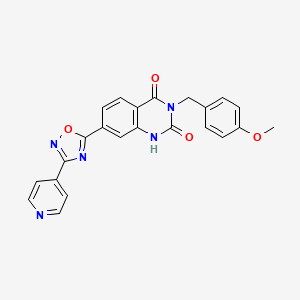
2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” is a complex organic molecule. It contains several functional groups including a piperidine ring, a dichlorobenzyl group, and an oxadiazole ring . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and oxadiazole rings would likely cause the molecule to have a rigid, cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The piperidine ring, for example, is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzyl group could make the compound more lipophilic.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole, focusing on six unique fields:
Antimicrobial Research
The compound has shown potential as an antimicrobial agent . Studies are investigating its effectiveness against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit essential enzymes makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Cancer Research
In oncology, this compound is being studied for its anticancer properties . Preliminary research suggests that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Its mechanism of action involves interfering with cell signaling pathways that are crucial for cancer cell survival and proliferation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O/c1-11(2)16-20-21-17(23-16)12-5-7-22(8-6-12)10-13-3-4-14(18)9-15(13)19/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWILSHUVFLKULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide](/img/structure/B2620116.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2620117.png)


methanone hydrochloride](/img/no-structure.png)
![methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate](/img/structure/B2620125.png)



![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2620132.png)
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide](/img/structure/B2620133.png)


![N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2620139.png)